molecular formula C22H23ClFNO B4069104 N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride

N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride

Cat. No.: B4069104
M. Wt: 371.9 g/mol
InChI Key: QNLYWGVBNORXEK-UHFFFAOYSA-N
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Description

N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound features a fluorophenyl group, a methoxyphenyl group, and a dimethylaniline moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as catalytic protodeboronation and hydromethylation to achieve the desired chemical structure .

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for transmetalation, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl and methoxyphenyl derivatives, such as:

  • 3-fluoro-4-methoxyaniline
  • 3-fluoro-4-methoxybenzylamine
  • 3,4-dimethylaniline derivatives

Uniqueness

N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO.ClH/c1-16-9-10-21(11-17(16)2)24-14-18-5-4-8-22(13-18)25-15-19-6-3-7-20(23)12-19;/h3-13,24H,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLYWGVBNORXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)OCC3=CC(=CC=C3)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride
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N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride
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N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride
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N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride
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N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride

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